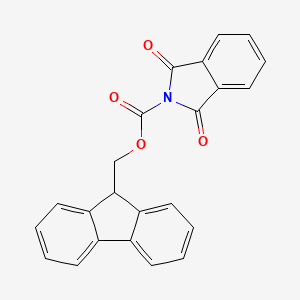
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C23H15NO4 and a molecular weight of 369.37 g/mol . It is known for its unique structure, which includes a fluorenyl group and a dioxoisoindoline moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate typically involves the reaction of fluorenylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydroxyisoindoline derivative.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxyisoindoline derivatives
Substitution: Nitrofluorenyl or halofluorenyl derivatives
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The dioxoisoindoline moiety can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to various biological effects, including modulation of gene expression and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound has a similar fluorenyl group but differs in its functional groups and overall structure.
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate: It shares the same core structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenyl group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C23H15NO4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C23H15NO4/c25-21-18-11-5-6-12-19(18)22(26)24(21)23(27)28-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12,20H,13H2 |
Clé InChI |
BQIWTDQVFVODJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


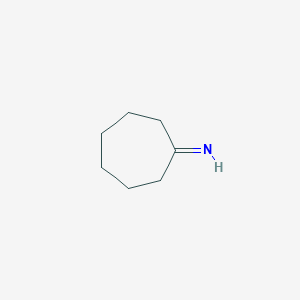
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
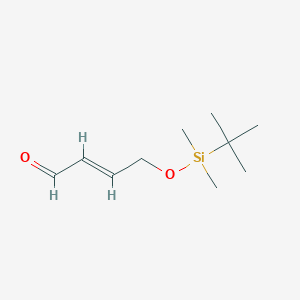
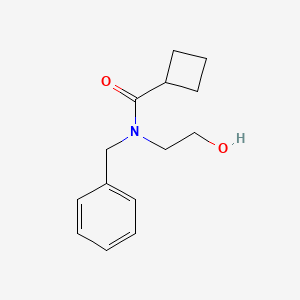

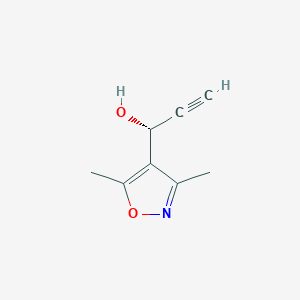
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

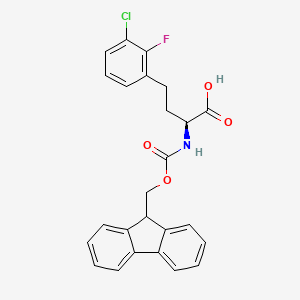
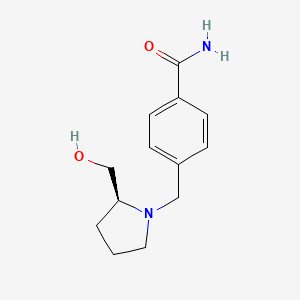

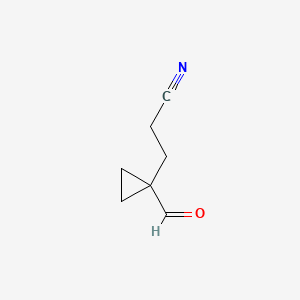
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
